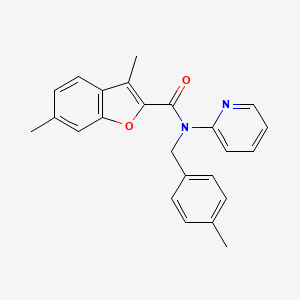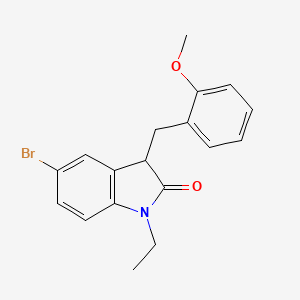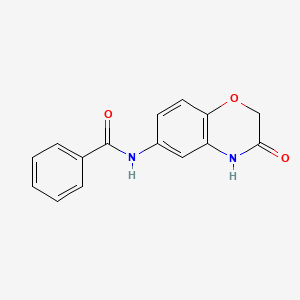![molecular formula C28H32N4O4 B11346573 7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11346573.png)
7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, substituted with methoxyphenyl and piperazinyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the methoxyphenyl and piperazinyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a ligand in receptor studies.
Medicine: Preliminary research suggests it may have pharmacological properties, such as acting on specific receptors or enzymes.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets such as receptors or enzymes. The methoxyphenyl and piperazinyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinazolinone derivatives with different substituents. For example:
7-(3,4-dimethoxyphenyl)-4-methylquinazolin-5(6H)-one: Lacks the piperazinyl group.
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylquinazolin-5(6H)-one: Lacks the methoxyphenyl group.
The presence of both methoxyphenyl and piperazinyl groups in 7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one makes it unique, providing a combination of properties not found in the individual components.
Eigenschaften
Molekularformel |
C28H32N4O4 |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C28H32N4O4/c1-18-27-23(15-20(16-24(27)33)19-5-10-25(35-3)26(17-19)36-4)30-28(29-18)32-13-11-31(12-14-32)21-6-8-22(34-2)9-7-21/h5-10,17,20H,11-16H2,1-4H3 |
InChI-Schlüssel |
RLUHTECAQRFZIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)OC)CC(CC2=O)C5=CC(=C(C=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-trimethoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11346500.png)
![3-chloro-4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11346504.png)
![Prop-2-en-1-yl 4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11346508.png)
![7-(2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11346521.png)

methanone](/img/structure/B11346530.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11346544.png)
![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346545.png)
![5-bromo-1-methyl-3-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11346555.png)

![3-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11346565.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346582.png)
